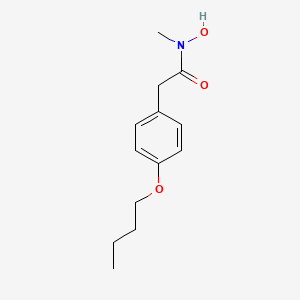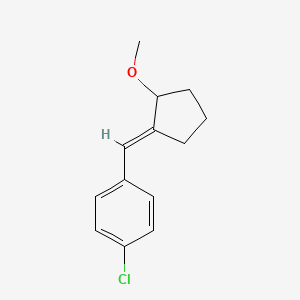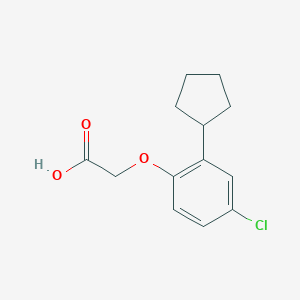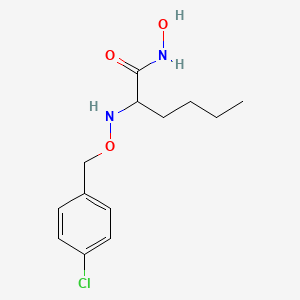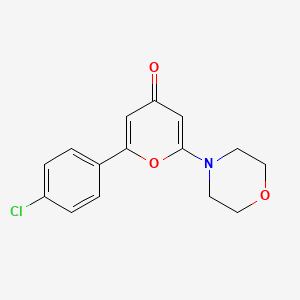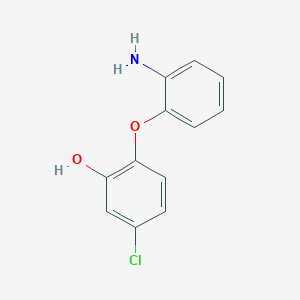
2-(2-Aminophenoxy)-5-chlorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(4-chloro-2-hydroxyphénoxy)benzènammonium est un composé organique de formule moléculaire C12H10ClNO2. Ce composé est caractérisé par la présence d'un cycle benzénique substitué par un groupe chloro, un groupe hydroxy et un groupe aminophénoxy.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-(4-chloro-2-hydroxyphénoxy)benzènammonium implique généralement plusieurs étapes. Une méthode courante comprend le déplacement d'un dérivé benzénique halogéné par un phénol sous des conditions de haute température et d'atmosphère inerte . Par exemple, la réaction du 2-chloro-1-fluoro-4-(trifluorométhyl)benzène avec le résorcinol à 130°C pendant 24 heures peut produire le produit souhaité .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des réactions de substitution aromatique électrophile à grande échelle. Ces réactions sont facilitées par des catalyseurs et nécessitent un contrôle précis des conditions de réaction pour assurer un rendement élevé et une pureté élevée .
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(4-chloro-2-hydroxyphénoxy)benzènammonium subit diverses réactions chimiques, notamment :
Substitution aromatique électrophile : Cette réaction implique la substitution d'un atome d'hydrogène sur le cycle benzénique par un électrophile.
Substitution aromatique nucléophile : Cette réaction implique le remplacement d'un substituant sur le cycle benzénique par un nucléophile.
Réactifs et conditions courants
Substitution aromatique électrophile : Les réactifs courants comprennent les halogènes, les agents nitrants et les agents sulfonants.
Substitution aromatique nucléophile : Des nucléophiles forts tels que les ions hydroxyde ou les amines sont utilisés.
Principaux produits
Les principaux produits de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la substitution aromatique électrophile peut produire des dérivés halogénés ou nitrés, tandis que la substitution aromatique nucléophile peut produire des phénols ou des amines .
Applications de la recherche scientifique
Le 2-(4-chloro-2-hydroxyphénoxy)benzènammonium a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément constitutif pour la synthèse de molécules organiques plus complexes.
Médecine : Il est étudié comme un agent thérapeutique potentiel pour diverses maladies.
Mécanisme d'action
Le mécanisme d'action du 2-(4-chloro-2-hydroxyphénoxy)benzènammonium implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il peut inhiber des enzymes telles que la réductase de l'énoyl-acyl-porteuse de protéine, qui est impliquée dans la biosynthèse des acides gras . Cette inhibition peut perturber les voies métaboliques essentielles, conduisant aux effets biologiques du composé.
Applications De Recherche Scientifique
2-(4-chloro-2-hydroxyphenoxy)benzenaminium has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(4-chloro-2-hydroxyphenoxy)benzenaminium involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as enoyl-acyl carrier protein reductase, which is involved in fatty acid biosynthesis . This inhibition can disrupt essential metabolic pathways, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
2-chloro-4-hydroxybenzaldéhyde : Similaire en structure mais diffère par les groupes fonctionnels et la réactivité.
2-(2-aminophénoxy)-5-chlorophénol : Partage les substituants aminophénoxy et chloro, mais a des positions différentes des groupes fonctionnels.
Unicité
Le 2-(4-chloro-2-hydroxyphénoxy)benzènammonium est unique en raison de son modèle de substitution spécifique sur le cycle benzénique, qui lui confère des propriétés chimiques et biologiques distinctes. Sa capacité à subir des réactions de substitution aromatique électrophile et nucléophile le rend polyvalent pour diverses applications .
Propriétés
Numéro CAS |
832734-14-2 |
|---|---|
Formule moléculaire |
C12H10ClNO2 |
Poids moléculaire |
235.66 g/mol |
Nom IUPAC |
2-(2-aminophenoxy)-5-chlorophenol |
InChI |
InChI=1S/C12H10ClNO2/c13-8-5-6-12(10(15)7-8)16-11-4-2-1-3-9(11)14/h1-7,15H,14H2 |
Clé InChI |
HJXYQHRZHJFAGC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N)OC2=C(C=C(C=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



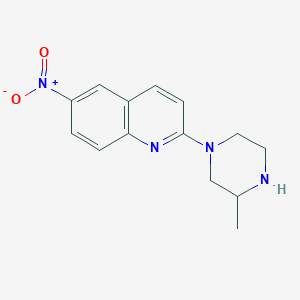
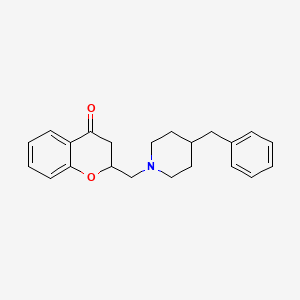

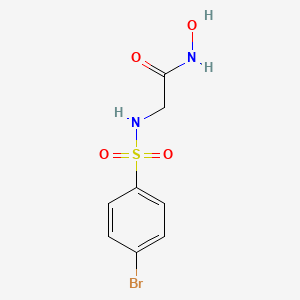
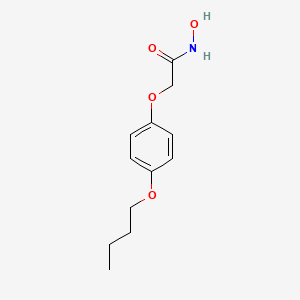
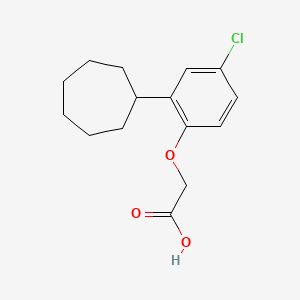
![2-(4-chloro-1H-benzo[d]imidazol-2-yl)quinoxaline](/img/structure/B10840876.png)
